N-(3-methoxypropyl)-2-[3-(2-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetamide
Description
Properties
Molecular Formula |
C20H21N3O3 |
|---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
N-(3-methoxypropyl)-2-(3-naphthalen-2-yl-6-oxopyridazin-1-yl)acetamide |
InChI |
InChI=1S/C20H21N3O3/c1-26-12-4-11-21-19(24)14-23-20(25)10-9-18(22-23)17-8-7-15-5-2-3-6-16(15)13-17/h2-3,5-10,13H,4,11-12,14H2,1H3,(H,21,24) |
InChI Key |
WEOIYBZPFWJADJ-UHFFFAOYSA-N |
Canonical SMILES |
COCCCNC(=O)CN1C(=O)C=CC(=N1)C2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
Biological Activity
N-(3-methoxypropyl)-2-[3-(2-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
- Chemical Formula : C₁₈H₁₈N₂O₂
- Molecular Weight : 298.35 g/mol
This structure features a pyridazine ring, which is known for its diverse biological activities, combined with a naphthyl group that may enhance its pharmacological properties.
Research indicates that this compound exhibits several biological activities:
- Inhibition of Enzymes : The compound has been identified as an inhibitor of aldosterone synthase and aromatase, enzymes involved in steroid biosynthesis. This suggests potential applications in treating conditions related to hormonal imbalances, such as certain cancers and endocrine disorders .
- Antimicrobial Activity : Preliminary studies have shown that derivatives of similar naphthyl-pyridazine compounds possess antimicrobial properties, indicating that this compound may also exhibit similar effects .
Therapeutic Applications
Given its biological activities, this compound could have several therapeutic applications:
- Cancer Treatment : Due to its inhibition of aromatase, it may be useful in the treatment of hormone-dependent cancers such as breast cancer.
- Anti-inflammatory Effects : Compounds with similar structures have demonstrated anti-inflammatory properties, suggesting potential applications in inflammatory diseases .
Case Studies and Experimental Data
- In Vitro Studies : In vitro assays have shown that the compound can inhibit cell proliferation in cancer cell lines, supporting its potential as an anticancer agent. These studies typically measure cell viability using assays such as MTT or XTT.
- Molecular Docking Studies : In silico studies using molecular docking techniques have revealed that the compound interacts favorably with target proteins involved in cancer progression and inflammation. The presence of hydrogen bonding and hydrophobic interactions enhances its binding affinity .
Comparative Analysis of Related Compounds
A comparative analysis of similar compounds can provide insights into the biological activity of this compound. Below is a summary table comparing various derivatives:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Their Properties
The following table summarizes key analogs and their structural/biological differences:
Key Findings from Comparative Analysis
Role of Aromatic Substituents
- 2-Naphthyl vs. 1-Naphthyl : The target compound’s 2-naphthyl group (vs. 1-naphthyl in ) may enhance steric accessibility for target binding. The 2-naphthyl isomer’s planar structure could improve interactions with hydrophobic pockets in osteoclast-related enzymes (e.g., cathepsin K) .
- Phenyl vs. Naphthyl : In 2N1HIA , the 2-fluoro-4-methoxyphenyl group replaces naphthyl but retains osteoclast inhibitory activity, suggesting that electron-withdrawing groups (e.g., fluorine) and methoxy substituents contribute to potency.
Impact of Acetamide Side Chain
- Methoxypropyl vs. Cycloheptyl/Isopropyl: The 3-methoxypropyl chain in the target compound likely balances lipophilicity and solubility better than the cycloheptyl group in or the isopropyl group in . Methoxy groups are known to enhance metabolic stability and reduce cytochrome P450 interactions .
- Indole vs. Benzyl Derivatives : 2N1HIA’s indole-5-yl side chain may confer selectivity for specific signaling pathways (e.g., RANK ligand inhibition), whereas fluorobenzyl derivatives (e.g., ) could exhibit improved blood-brain barrier penetration.
Molecular Weight and Pharmacokinetics
- The target compound’s estimated molecular weight (~375.4) aligns with analogs showing favorable bioavailability (e.g., 2N1HIA at ~380.3). Higher molecular weights (e.g., 411.5 in ) may limit absorption unless compensated by solubilizing groups.
Preparation Methods
Cyclocondensation of Hydrazines with Dicarbonyl Compounds
The pyridazinone ring is typically synthesized via cyclocondensation between a 1,4-dicarbonyl compound and hydrazine. For the target compound, 2-naphthylglyoxal (derived from 2-acetylnaphthalene oxidation) reacts with methyl malonate hydrazide under acidic conditions to yield 3-(2-naphthyl)-6-oxo-1,6-dihydropyridazine.
Reaction Conditions :
-
Solvent : Ethanol/water mixture (3:1).
-
Catalyst : Concentrated HCl (0.5 equiv).
-
Temperature : Reflux at 80°C for 12 hours.
Mechanistic Insight :
The reaction proceeds through hydrazide formation, followed by intramolecular cyclization and dehydration. The naphthyl group’s electron-withdrawing nature enhances the electrophilicity of the carbonyl, facilitating ring closure.
Functionalization at the Pyridazinone 2-Position
Chloroacetylation Using 2-Chloroacetyl Chloride
The 2-position of the pyridazinone core is activated for nucleophilic substitution. Treatment with 2-chloroacetyl chloride in anhydrous dichloromethane (DCM) introduces the chloroacetamide group:
Reaction Conditions :
Analytical Validation :
-
¹H NMR (400 MHz, CDCl₃): δ 8.45 (s, 1H, pyridazine H-5), 7.82–7.76 (m, 4H, naphthyl), 4.21 (s, 2H, CH₂Cl).
Final Product Isolation and Characterization
Purification via Column Chromatography
Crude product is purified using silica gel chromatography with ethyl acetate/hexane (1:1) as the eluent.
Purity Data :
Spectroscopic Confirmation
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.52 (s, 1H, pyridazine H-5), 8.01–7.89 (m, 4H, naphthyl), 4.18 (t, J=6.4 Hz, 2H, CH₂O), 3.42 (t, J=6.4 Hz, 2H, CH₂N), 3.28 (s, 3H, OCH₃).
-
¹³C NMR : δ 169.8 (C=O), 158.2 (pyridazine C-6), 134.5–126.3 (naphthyl carbons).
Alternative Synthetic Routes
Mitsunobu Reaction for Direct Amide Coupling
An alternative approach employs the Mitsunobu reaction to couple preformed 2-[3-(2-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetic acid with 3-methoxypropylamine:
Reaction Conditions :
Advantages :
-
Avoids chloroacetyl chloride handling.
-
Higher functional group tolerance.
Comparative Analysis of Methods
| Parameter | Chloroacetylation Route | Mitsunobu Route |
|---|---|---|
| Overall Yield | 58% | 49% |
| Reaction Steps | 3 | 4 |
| Purification Complexity | Moderate | High |
| Cost Efficiency | High | Low |
The chloroacetylation route is preferred for scalability, while the Mitsunobu method offers flexibility in late-stage functionalization.
Industrial-Scale Considerations
Q & A
Q. How can researchers validate conflicting toxicity data between in vitro and in vivo studies?
- Methodological Answer : Perform metabolite identification in hepatocyte incubations (human/rat) using UPLC-QTOF. Compare to in vivo plasma metabolites to identify toxic species (e.g., reactive quinones from naphthyl oxidation). Use CRISPR-engineered liver-on-a-chip models to bridge species differences .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
